molecular formula C24H26O6 B021760 cudraxanthone D

cudraxanthone D

Cat. No.: B021760
M. Wt: 410.5 g/mol
InChI Key: UIIGEZZURHDEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cudraxanthone D is a natural xanthone compound extracted from the roots of the Cudrania tricuspidata Bureau. This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and antioxidant effects .

Mechanism of Action

Target of Action

Cudraxanthone D (CD) is a natural xanthone extracted from the roots of the Cudrania tricuspidata Bureau . It has been identified to primarily target tumor necrosis factor (TNF)-α/interferon (IFN)-γ-activated keratinocytes . These keratinocytes play a crucial role in the pathogenesis of psoriasis, a chronic inflammatory skin disease . CD also targets Influenza Neuraminidase (Influ NA) .

Mode of Action

CD interacts with its targets by inhibiting the inflammatory signaling pathways . In TNF-α/IFN-γ-activated keratinocytes, CD reduces the expressions of CCL17, IL-1β, IL-6, and IL-8 by inhibiting the phosphorylation of STAT1 and the nuclear translocation of NF-kB . This interaction results in reduced psoriatic characteristics, such as skin thickness and Psoriasis Area Severity Index score .

Biochemical Pathways

The primary biochemical pathways affected by CD are the inflammatory signaling pathways . CD inhibits the serum levels of TNF-α, immunoglobulin G2a, and myeloperoxidase, and the expression of Th1/Th17 cells in splenocytes . This inhibition results in reduced inflammation and alleviation of psoriasis symptoms .

Result of Action

The molecular and cellular effects of CD’s action include reduced psoriatic characteristics, such as skin thickness and Psoriasis Area Severity Index score . It also results in the inhibition of neutrophil infiltration in IMQ-induced skin . On a molecular level, CD reduces the expressions of CCL17, IL-1β, IL-6, and IL-8 in TNF-α/IFN-γ-activated keratinocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cudraxanthone D is typically extracted from the roots of Cudrania tricuspidata. The extraction process involves several steps, including drying, grinding, and solvent extraction using organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Cudrania tricuspidata plants, followed by the extraction and purification processes mentioned above. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Cudraxanthone D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Cudraxanthone D has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying xanthone derivatives and their chemical properties.

    Biology: Investigated for its effects on cellular processes, including anti-inflammatory and antioxidant activities.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as psoriasis, cancer, and neurodegenerative diseases.

    Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cudraxanthone D

This compound is unique due to its specific molecular structure, which allows it to interact with multiple molecular targets and pathways. Its broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects, sets it apart from other similar compounds .

Properties

IUPAC Name

2,3,8-trihydroxy-6-methoxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-7-24(4,5)20-17(29-6)10-14(25)19-22(28)18-13(9-8-12(2)3)21(27)15(26)11-16(18)30-23(19)20/h7-8,10-11,25-27H,1,9H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIGEZZURHDEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)OC)C(C)(C)C=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the mechanism of action of Cudraxanthone D in cancer cells?

A1: Research suggests that this compound inhibits the epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis, by suppressing autophagy in oral squamous cell carcinoma (OSCC) cells. [] This effect on autophagy has been linked to reduced cell viability, migration, and invasion in OSCC cell lines. []

Q2: How does this compound influence the inflammatory response in skin cells, particularly in the context of psoriasis?

A2: this compound has shown promising results in an imiquimod-induced mouse model of psoriasis. Oral administration of the compound reduced psoriatic characteristics like skin thickness and inflammatory cell infiltration. [] This effect is attributed to the inhibition of inflammatory signaling pathways, including the reduction of TNF-α, IL-1β, IL-6, and IL-8 expression in keratinocytes. []

Q3: What are the sources and methods for isolating this compound?

A3: this compound was originally isolated from the root bark of Cudrania tricuspidata, a plant used in traditional medicine. [, ] Extraction is typically performed using solvents like n-hexane or benzene, followed by purification techniques. [] A recent study also reported its isolation from the leaves of Morus yunnanensis. []

Q4: Are there established analytical methods for quantifying this compound in plant materials?

A4: Yes, a high-performance liquid chromatography (HPLC) method with diode array detection has been developed and validated for quantifying this compound in the roots of Cudrania tricuspidata. [] This method demonstrates good linearity, precision, and specificity, making it suitable for analyzing the compound in plant extracts. []

Q5: Are there any known structural analogs of this compound, and what is their significance?

A5: Yes, other isoprenylated xanthones, such as Cudraxanthones A, B, and C, have been isolated from the same source as this compound (Cudrania tricuspidata). [] Studying these structural analogs can provide valuable insights into the structure-activity relationship (SAR) of this class of compounds, potentially leading to the development of more potent or selective derivatives.

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